(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzyl group, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(5Z)-3-benzyl-5-{[(3-hydroxyphenyl)amino]methylidene}-1,3-thiazolidine-2
Properties
Molecular Formula |
C17H14N2O3S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1,3-thiazol-2-one |
InChI |
InChI=1S/C17H14N2O3S/c20-14-8-4-7-13(9-14)18-10-15-16(21)19(17(22)23-15)11-12-5-2-1-3-6-12/h1-10,20-21H,11H2 |
InChI Key |
JQWCXDYTAKYAKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=O)C=NC3=CC(=CC=C3)O)O |
Origin of Product |
United States |
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